Cinchonidinone
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Overview
Description
Cinchonidinone is a member of quinolines.
Scientific Research Applications
1. Tautomerism and Chemical Behavior
- Cinchonidinone, a Cinchona alkaloid, exhibits interesting tautomerism, which affects its behavior in neutral aqueous solutions. The presence of keto, enol, and diol forms in various concentrations and the equilibrium favoring certain isomers make it a significant subject for chemical studies (Robins & Rhodes, 1987).
2. Role in Synthesis of Chemical Compounds
- The lithium aluminum hydride reduction of oximes derived from cinchonidinone is used to obtain certain amino derivatives, contributing to advances in structural biochemistry (Pettit & Gupta, 1968).
3. Potential in Medical Research
- Although not directly involving cinchonidinone, studies on cinchonine, a related compound, reveal potential in medical research, such as its anti-obesity effects and its role in inhibiting platelet aggregation. This suggests that cinchonidinone could also be explored for similar medical applications (Jung et al., 2012; Shah et al., 1998).
4. Interaction with Biological Molecules
- Research on cyclodextrins forming inclusion complexes with cinchonidinone opens avenues in enhancing drug solubility and efficacy, potentially impacting pharmaceutical sciences (Wen et al., 2004).
5. Use in Analytical Chemistry
- The development of an electrochemical sensor for cinchonine based on competitive host–guest complexation demonstrates the utility of cinchona alkaloids in analytical chemistry, which could extend to cinchonidinone (Yang et al., 2005).
properties
Product Name |
Cinchonidinone |
---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone |
InChI |
InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18-/m0/s1 |
InChI Key |
AEFOLTVWSRMXMW-LWINWCPBSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@H]2C(=O)C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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